molecular formula C14H16N2O2 B14591773 4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione CAS No. 61341-28-4

4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14591773
CAS No.: 61341-28-4
M. Wt: 244.29 g/mol
InChI Key: XJOPNVHCWLFRES-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a cyclohexylamino group attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of isoindole derivatives with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce cyclohexylamine-substituted isoindoles.

Scientific Research Applications

4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one
  • 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indole

Uniqueness

4-(Cyclohexylamino)-1H-isoindole-1,3(2H)-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

61341-28-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(cyclohexylamino)isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O2/c17-13-10-7-4-8-11(12(10)14(18)16-13)15-9-5-2-1-3-6-9/h4,7-9,15H,1-3,5-6H2,(H,16,17,18)

InChI Key

XJOPNVHCWLFRES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC3=C2C(=O)NC3=O

Origin of Product

United States

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